chemical structure and properties of 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime
chemical structure and properties of 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime
Technical Whitepaper: Chemical Architecture and Synthetic Workflows of 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime
Executive Summary
In the landscape of medicinal chemistry and rational drug design, bioisosteric replacement is a powerful tool for optimizing pharmacokinetics and target binding. 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime (commonly known as 7-azaisatin 3-oxime) is a pivotal heterocyclic scaffold[1]. By incorporating a nitrogen atom at the 7-position of the isatin core, this compound serves as a critical intermediate for synthesizing 7-azaindirubins—a class of potent kinase inhibitors with profound antiproliferative properties[2]. As a Senior Application Scientist, I have structured this guide to detail the physicochemical profile, mechanistic synthesis, and pharmacological utility of this compound, providing a self-validating framework for researchers in drug development.
Structural & Physicochemical Profiling
The strategic incorporation of the 7-aza moiety fundamentally alters the electronic and hydrogen-bonding landscape of the molecule compared to standard isatin oximes. The pyridine nitrogen (N7) introduces an additional hydrogen bond acceptor, which significantly influences both its reactivity during synthesis and the binding affinity of its downstream pharmaceutical derivatives[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
|---|---|
| Chemical Name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime |
| Common Synonym | 7-Azaisatin 3-oxime |
| CAS Registry Number | 126807-18-9[1] |
| Molecular Formula | C7H5N3O2[3] |
| Molecular Weight | 163.13 g/mol [3] |
| Hydrogen Bond Donors | 2 (Pyrrole N1-H, Oxime O-H)[4] |
| Hydrogen Bond Acceptors | 4 (Pyridine N7, Oxime N, C2=O, Oxime O)[4] |
| Structural Class | Fused Pyrrolo-Pyridine (Azaindole derivative) |
Mechanistic Synthesis & Workflow
Direct oxidation of 7-azaoxindole to 7-azaisatin often suffers from over-oxidation or poor selectivity. To circumvent this, chemical workflows deliberately route the synthesis through the 3-oxime intermediate via nitrosation[5]. This traps the C3 position in a stable tautomeric state, which can later be cleanly hydrolyzed to the dione core.
Self-Validating Protocol: Nitrosation of 7-Azaoxindole
Step 1: Substrate Dissolution Suspend 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaoxindole, 1.0 eq) in a mixture of distilled water and concentrated HCl (or glacial acetic acid). Causality: The acidic medium is required to protonate the nitrite salt in the next step, generating nitrous acid (HONO), which is the direct precursor to the reactive nitrosonium ion (NO+).
Step 2: Electrophilic Nitrosation Cool the reaction vessel to 0–5 °C using an ice-salt bath. Dropwise, add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) over 30 minutes. Causality: Strict temperature control is paramount. HONO is thermally unstable; exceeding 5 °C leads to its rapid decomposition into nitrogen oxide (NOx) gases. This would starve the reaction of the NO+ electrophile and generate toxic byproducts. The active methylene at the C3 position of 7-azaoxindole is highly nucleophilic due to the electron-withdrawing nature of the adjacent C2 carbonyl, allowing for facile electrophilic attack by NO+.
Step 3: Tautomerization and Precipitation Remove the cooling bath and allow the mixture to stir at ambient temperature for 2 hours. Causality: The initial electrophilic attack yields an unstable C3-nitroso intermediate. Stirring at room temperature provides the thermodynamic activation required for this intermediate to rapidly tautomerize into the stable 3-oxime, driven by the extended conjugation with the pyrrolo-pyridine ring system.
Step 4: In-Process Validation & Isolation Validation System: The successful progression of the reaction is visually indicated by the transition of the solution from a pale suspension to a vibrant yellow/orange precipitate. Validate completion via TLC (DCM:MeOH 9:1); the oxime will show a distinct, lower Rf value compared to the starting oxindole due to increased polarity from the =N-OH group. Filter the precipitate, wash with cold water to remove inorganic salts, and dry in vacuo.
Workflow from 7-azaoxindole to 7-azaisatin via the 3-oxime intermediate.
Pharmacological Significance: The 7-Azaindirubin Pathway
While 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime is primarily an intermediate, its downstream derivatives are of massive pharmacological interest. Once hydrolyzed to 7-azaisatin, it is condensed with indoxyl acetate to form 7-azaindirubin[6]. Subsequent reaction with hydroxylamine yields 7-azaindirubin-3'-oxime [2].
The natural bis-indole alkaloid indirubin is a known kinase inhibitor. By utilizing the 7-aza bioisostere, researchers alter the ATP-competitive binding dynamics within kinase active sites. According to , 7-azaindirubin-3'-oxime demonstrates remarkable antiproliferative activity against a panel of 57 cancer cell lines, achieving a best GI50 value of 0.77 μM[2]. This makes the initial synthesis of the 7-azaisatin 3-oxime scaffold a critical gateway to novel chemotherapeutics[6].
Synthesis and biological application pathway of 7-azaindirubin-3'-oxime.
Analytical Characterization Standards
To ensure the structural integrity of the synthesized 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime prior to downstream applications, the following analytical benchmarks must be verified:
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1 H NMR (DMSO- d6 , 400 MHz): The oxime proton (-NOH) is highly deshielded due to strong hydrogen bonding and typically appears as a broad singlet >11.0 ppm. The pyrrole N-H proton appears around 10.5–11.0 ppm. The pyridine ring protons exhibit a characteristic spin system: H-6 (dd, ~8.4 ppm), H-4 (dd, ~7.8 ppm), and H-5 (dd, ~7.1 ppm)[2].
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13 C NMR (DMSO- d6 , 100 MHz): The C2 amide carbonyl resonates heavily downfield at ~163-165 ppm, while the C3 oxime carbon appears at ~140-145 ppm[2].
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Mass Spectrometry (ESI-MS): A prominent molecular ion peak [M+H]+ at m/z 164.0 is expected, confirming the molecular weight of 163.13 g/mol [1].
References
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A FACILE SYNTHESIS OF 1-ALKYL-7-AZAISATINS , Jiro Tatsugi et al., Heterocycles, Vol. 51, No. 10, 1999. URL:[Link]
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Synthesis and Antiproliferative Activity of 7-Azaindirubin-3′-oxime, a 7-Aza Isostere of the Natural Indirubin Pharmacophore , Marina Kritsanida et al., Journal of Natural Products, 2009, 72, 12, 2199–2202. URL:[Link]
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Synthesis and Antiproliferative Activity of 7-Azaindirubin-3'-oxime... (ResearchGate Profile) , ResearchGate. URL:[Link]
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime_126807-18-9_Suzhou unite pharmaceutical co.,ltd. [hxchem.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime_126807-18-9_Suzhou unite pharmaceutical co.,ltd. [hxchem.net]
- 4. echemi.com [echemi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
